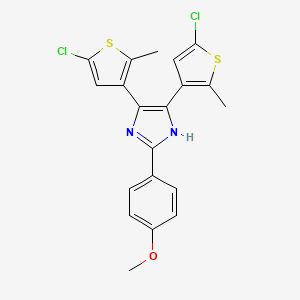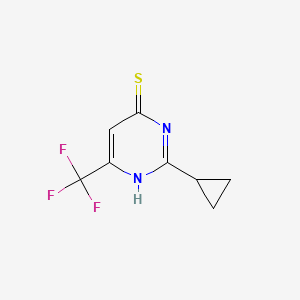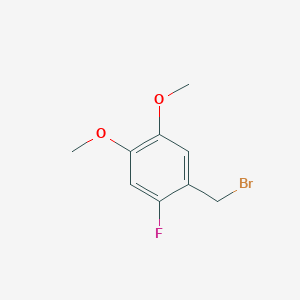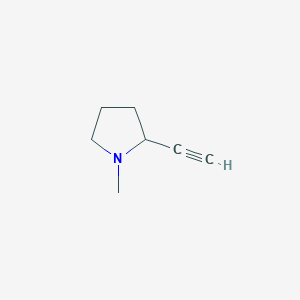
2-Ethynyl-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an ethynyl group at the second position and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-methylpyrrolidine typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1-methylpyrrolidine with an ethynylating agent such as ethynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the ethynylation process, and the reaction conditions are optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the ethynyl group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 2-ethyl-1-methylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable bases or acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: 2-Ethyl-1-methylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
2-Ethynyl-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
作用機序
The mechanism by which 2-Ethynyl-1-methylpyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
類似化合物との比較
2-Ethynyl-1-methylpyrrolidine can be compared with other pyrrolidine derivatives such as:
1-Methylpyrrolidine: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynylpyrrolidine: Similar structure but without the methyl group, affecting its chemical properties and uses.
1-Ethynyl-2-methylpyrrolidine: Positional isomer with different physical and chemical characteristics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
特性
IUPAC Name |
2-ethynyl-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-3-7-5-4-6-8(7)2/h1,7H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYWNBGSIQAWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
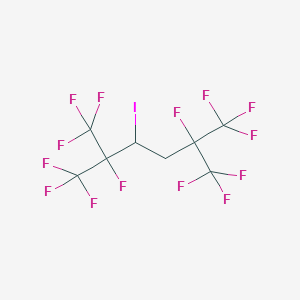
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
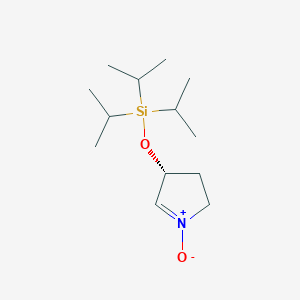
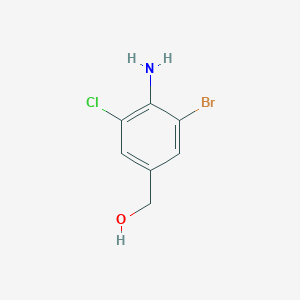
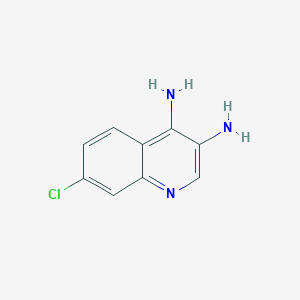

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

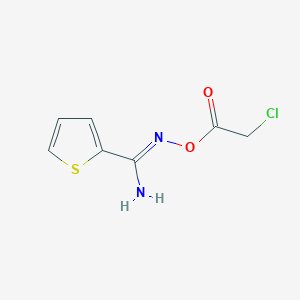
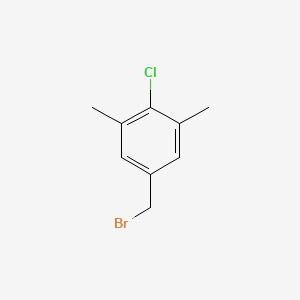
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
